N-[(3-methoxyphenyl)methyl]propan-2-amine
Overview
Description
Scientific Research Applications
Specific Scientific Field
The specific scientific field of this application is Neuropharmacology .
Comprehensive and Detailed Summary of the Application
“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a compound that has been synthesized and tested for its binding affinity against the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is thought to be involved in various biological and neurological processes .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was synthesized bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine . It was then tested for its binding affinity against the 5-HT1A receptor .
Thorough Summary of the Results or Outcomes Obtained
The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM . This suggests that it could potentially be used in the treatment of conditions related to the 5-HT1A receptor .
Application in Green Chemistry
Specific Scientific Field
The specific scientific field of this application is Green Chemistry .
Comprehensive and Detailed Summary of the Application
“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant .
Detailed Description of the Methods of Application or Experimental Procedures
The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described .
Thorough Summary of the Results or Outcomes Obtained
Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Pargyline acts as an irreversible selective MAO-B inhibitor drug . Being a MAO inhibitor pargyline is also used for treating type 1 diabetes .
Application in Medicinal Chemistry
Specific Scientific Field
The specific scientific field of this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
The pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Detailed Description of the Methods of Application or Experimental Procedures
The structure–activity relationship studies have been discussed along with their therapeutic applications .
Thorough Summary of the Results or Outcomes Obtained
They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Application in Monoamine Oxidase Inhibition
Specific Scientific Field
The specific scientific field of this application is Pharmacology .
Comprehensive and Detailed Summary of the Application
“N-[(3-methoxyphenyl)methyl]propan-2-amine” is a type of propargylamine . Propargylamines are a class of compounds with many pharmaceutical and biological properties . One of the propargylamine derivatives, pargyline, acts as an irreversible selective MAO-B inhibitor drug .
Detailed Description of the Methods of Application or Experimental Procedures
Pargyline is used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .
Thorough Summary of the Results or Outcomes Obtained
Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Application in Antiviral Drug Development
Specific Scientific Field
The specific scientific field of this application is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
The pyrrole subunit has diverse applications in therapeutically active compounds including antiviral drugs .
Detailed Description of the Methods of Application or Experimental Procedures
The structure–activity relationship studies have been discussed along with their therapeutic applications .
Thorough Summary of the Results or Outcomes Obtained
Pyrrole-containing analogs are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-10-5-4-6-11(7-10)13-3/h4-7,9,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOPUHFLCTRMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589336 | |
Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]propan-2-amine | |
CAS RN |
886194-19-0 | |
Record name | N-[(3-Methoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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